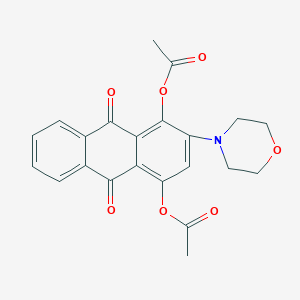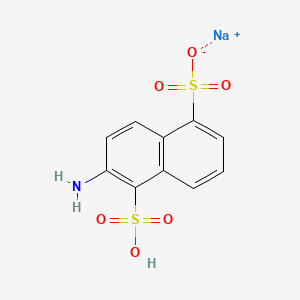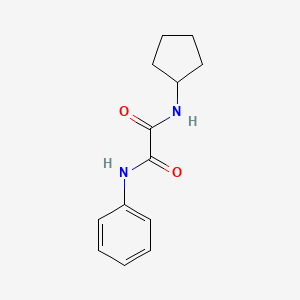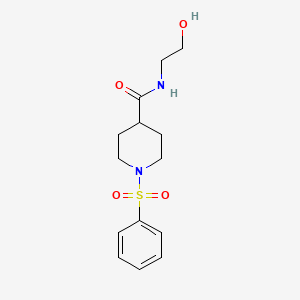
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate, also known as MDDA, is a chemical compound that has gained significant attention in the field of scientific research. MDDA is a derivative of anthracene, which is a polycyclic aromatic hydrocarbon. MDDA has been found to have several applications in the field of chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is not fully understood. However, it has been proposed that 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate inhibits the activity of certain enzymes by binding to the active site of the enzyme. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several biochemical and physiological effects. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to induce apoptosis, which is a process of programmed cell death. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its versatility. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate can be used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. However, one of the limitations of using 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate in lab experiments is its toxicity. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to be toxic to certain cell lines, which makes it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. One of the future directions is the development of more efficient synthesis methods for 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. Another future direction is the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based enzyme inhibitors. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been shown to have potential applications in the field of cancer therapy. Therefore, the development of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate-based anti-cancer drugs is another future direction for the research on 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Synthesis Methods
The synthesis of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is a multi-step process that involves several chemical reactions. The first step involves the synthesis of 9,10-anthraquinone, which is a precursor to 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate. The second step involves the addition of morpholine to 9,10-anthraquinone, which results in the formation of 2-(4-morpholinyl)-9,10-anthraquinone. The final step involves the acetylation of 2-(4-morpholinyl)-9,10-anthraquinone with acetic anhydride, which results in the formation of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate.
Scientific Research Applications
2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been found to have several applications in the field of scientific research. One of the primary applications of 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate is in the field of organic synthesis. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been used as a building block for the synthesis of various organic compounds. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to have potential applications in the field of pharmacology. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has been shown to have anti-tumor and anti-inflammatory properties. 2-(4-morpholinyl)-9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate has also been found to inhibit the activity of certain enzymes, which makes it a potential candidate for the development of enzyme inhibitors.
properties
IUPAC Name |
(4-acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO7/c1-12(24)29-17-11-16(23-7-9-28-10-8-23)22(30-13(2)25)19-18(17)20(26)14-5-3-4-6-15(14)21(19)27/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIRCTGFDABJQRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=C(C(=C1)N3CCOCC3)OC(=O)C)C(=O)C4=CC=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyloxy-3-morpholin-4-yl-9,10-dioxoanthracen-1-yl) acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)

![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)

![methyl 4-[4-(benzyloxy)-3-bromo-5-ethoxyphenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5118175.png)

![{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(2-naphthyl)methanone](/img/structure/B5118187.png)
![2-({[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}methyl)benzonitrile](/img/structure/B5118194.png)